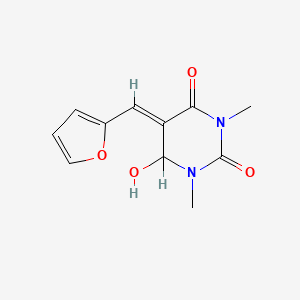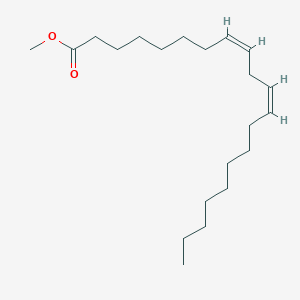
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate is an organic compound with the molecular formula C4H7NO2SThis compound is a colorless liquid with an odor similar to thiamine esters and is primarily used as a herbicide and insecticide .
Méthodes De Préparation
Ethyl thiooxamate is synthesized by reacting ethanol with the alkali of oxamic acid salt. During the reaction, the alcohol reacts with the base to form Ethyl thiooxamate and the corresponding base salt . The reaction conditions typically involve maintaining a controlled temperature and ensuring the reaction mixture is well-stirred to achieve optimal yield.
Analyse Des Réactions Chimiques
Ethyl thiooxamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers.
Applications De Recherche Scientifique
Ethyl thiooxamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl thiooxamate involves the inhibition of threonine synthase activity in plants. By inhibiting this enzyme, the compound disrupts the synthesis of essential amino acids, leading to the stunted growth and development of the target plants . This mechanism makes it effective as a herbicide and insecticide.
Comparaison Avec Des Composés Similaires
Ethyl thiooxamate can be compared with other similar compounds such as:
- Ethyl aminothioxoacetate
- Thiooxamic acid ethyl ester
- Aminothioxoacetic acid ethyl ester These compounds share similar chemical structures and properties but may differ in their specific applications and effectiveness. Ethyl thiooxamate is unique in its dual role as both a herbicide and insecticide, making it a versatile compound in agricultural practices .
Propriétés
Numéro CAS |
111038-09-6 |
|---|---|
Formule moléculaire |
C11H15N3O2S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
ethyl (2E)-2-[1-(2-amino-2-sulfanylideneethyl)pyrrolidin-2-ylidene]-2-cyanoacetate |
InChI |
InChI=1S/C11H15N3O2S/c1-2-16-11(15)8(6-12)9-4-3-5-14(9)7-10(13)17/h2-5,7H2,1H3,(H2,13,17)/b9-8+ |
Clé InChI |
MEMPWKDBMLRADF-CMDGGOBGSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/1\CCCN1CC(=S)N)/C#N |
SMILES canonique |
CCOC(=O)C(=C1CCCN1CC(=S)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


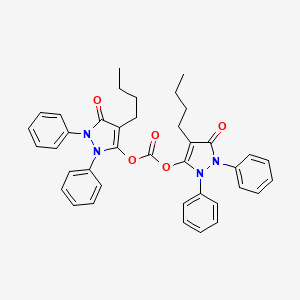
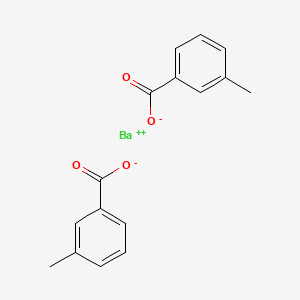
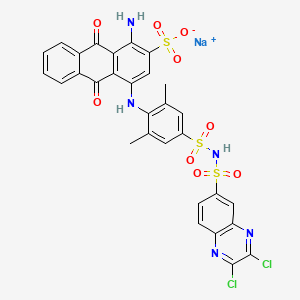
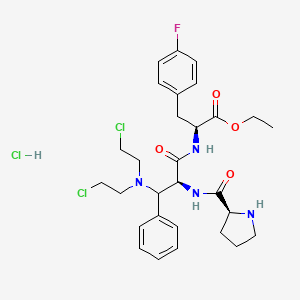

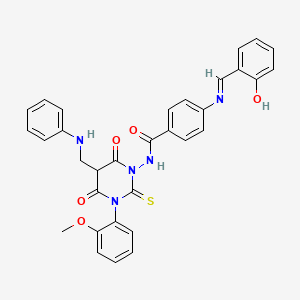
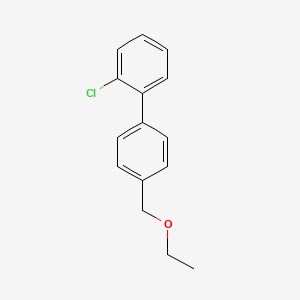
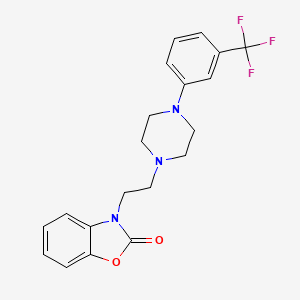
![(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12727654.png)
